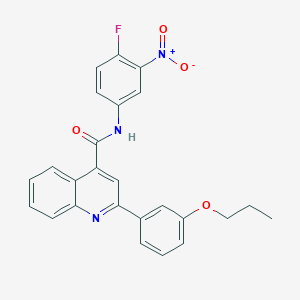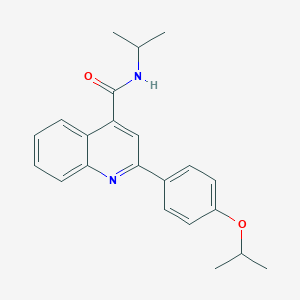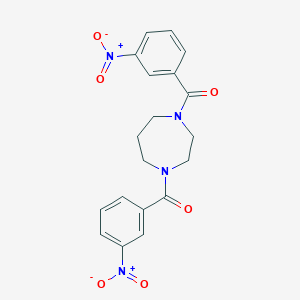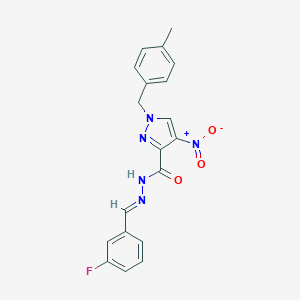![molecular formula C33H33N3O5 B445481 2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE](/img/structure/B445481.png)
2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE involves multiple steps, including the formation of the quinoline core, the introduction of the pyridyl group, and the final acetylation. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE shares structural similarities with other quinoline derivatives and pyridyl-containing compounds.
Quinoline Derivatives: These compounds often exhibit similar chemical reactivity and biological activities.
Pyridyl-Containing Compounds: These compounds are known for their interactions with biological macromolecules and potential therapeutic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C33H33N3O5 |
|---|---|
Molekulargewicht |
551.6g/mol |
IUPAC-Name |
[2-methoxy-5-[2-methyl-3-[(3-methylpyridin-2-yl)carbamoyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinolin-4-yl]phenyl]methyl acetate |
InChI |
InChI=1S/C33H33N3O5/c1-19-9-8-14-34-32(19)36-33(39)29-20(2)35-26-16-24(22-10-6-5-7-11-22)17-27(38)31(26)30(29)23-12-13-28(40-4)25(15-23)18-41-21(3)37/h5-15,24,30,35H,16-18H2,1-4H3,(H,34,36,39) |
InChI-Schlüssel |
CBNFECAHLZFWQD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC(=O)C)C(=O)CC(C3)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC(=O)C)C(=O)CC(C3)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B445399.png)
![Ethyl 4-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B445400.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445401.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenyl)quinoline-4-carbohydrazide](/img/structure/B445406.png)
![2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B445407.png)

![[3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B445411.png)
![3-fluoro-N-{4-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B445412.png)
![ethyl 4-{5-[(E)-(2-{[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B445413.png)




![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B445423.png)
